molecular formula C18H25N3O3 B1665913 Azaloxan CAS No. 72822-56-1

Azaloxan

Cat. No.: B1665913
CAS No.: 72822-56-1
M. Wt: 331.4 g/mol
InChI Key: CDFTVVPIMLXJRX-HNNXBMFYSA-N
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Description

Despite its promising properties, it was never marketedIts chemical formula is C18H25N3O3, and it has a molar mass of 331.416 g/mol .

Preparation Methods

The synthesis of Azaloxan involves several steps:

    Halogenation of Allyl Cyanide: Allyl cyanide is halogenated with bromine to produce 3,4-dibromobutyronitrile.

    Reaction with Catechol: The dibromobutyronitrile is then reacted with catechol to form 1,4-benzodioxan-2-yl-acetonitrile.

    Hydrolysis: The nitrile group is hydrolyzed to form 1,4-benzodioxan-2-yl-acetic acid.

    Reduction: The acid is reduced to 2-(1,4-benzodioxan-2-yl)ethanol using sodium bis(2-methoxyethoxy)aluminium hydride.

    Tosylation: The intermediate alcohol is tosylated.

    SN-2 Displacement Reaction: Finally, an SN-2 displacement reaction with 1-(4-piperidinyl)-2-imidazolidinone completes the synthesis of this compound.

Chemical Reactions Analysis

Azaloxan undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

Mechanism of Action

Azaloxan exerts its effects through interactions with specific molecular targets and pathways. As an antidepressant, it is believed to modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine. The exact mechanism involves binding to receptors and inhibiting the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft .

Comparison with Similar Compounds

Azaloxan can be compared with other similar compounds such as Idazoxan and Piperoxan. These compounds share structural similarities but differ in their pharmacological profiles and applications:

Properties

CAS No.

72822-56-1

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

1-[1-[2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]ethyl]piperidin-4-yl]imidazolidin-2-one

InChI

InChI=1S/C18H25N3O3/c22-18-19-8-12-21(18)14-5-9-20(10-6-14)11-7-15-13-23-16-3-1-2-4-17(16)24-15/h1-4,14-15H,5-13H2,(H,19,22)/t15-/m0/s1

InChI Key

CDFTVVPIMLXJRX-HNNXBMFYSA-N

Isomeric SMILES

C1CN(CCC1N2CCNC2=O)CC[C@H]3COC4=CC=CC=C4O3

SMILES

C1CN(CCC1N2CCNC2=O)CCC3COC4=CC=CC=C4O3

Canonical SMILES

C1CN(CCC1N2CCNC2=O)CCC3COC4=CC=CC=C4O3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Azaloxan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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